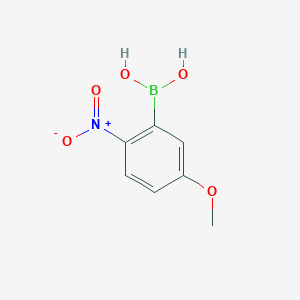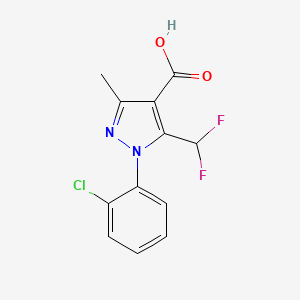
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, or 1-(2-CP-DFM-3M-1H-P4C), is a small molecule that has been widely studied for its potential applications in scientific research. This molecule has a wide range of potential applications, from aiding in the synthesis of other molecules to serving as a probe for studying the biochemical and physiological effects of various processes.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis of pyrazole derivatives, demonstrating their regiospecific formations and structural characterizations through spectroscopic techniques and single-crystal X-ray analysis. For example, Kumarasinghe, Hruby, and Nichol (2009) detailed the synthesis of pyrazole derivatives, highlighting the structural determination through X-ray analysis, which provides insights into the regiospecific formations and conformational diversity of these compounds [Kumarasinghe et al., 2009]. Similarly, Li-fen (2013) reported on the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a compound closely related to the one , demonstrating a multi-step synthesis process that yields the compound with high purity [Li-fen, 2013].
Antimicrobial and Anticancer Activities
Research into the biological activities of pyrazole derivatives has uncovered their potential as antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, evaluating their in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than reference drugs [Hafez et al., 2016]. This study exemplifies the therapeutic potential of pyrazole derivatives in treating various diseases.
Applications in Materials Science
In materials science, pyrazole derivatives have shown promise as potential nonlinear optical (NLO) materials due to their electronic properties. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, revealing that certain compounds exhibit significant nonlinear optical properties, making them suitable for optical limiting applications [Chandrakantha et al., 2013].
properties
IUPAC Name |
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-6-9(12(18)19)10(11(14)15)17(16-6)8-5-3-2-4-7(8)13/h2-5,11H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNNKNNRKXEDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



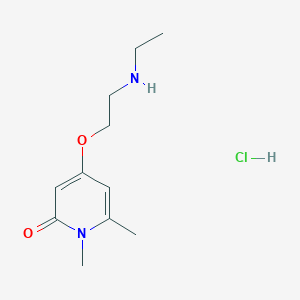
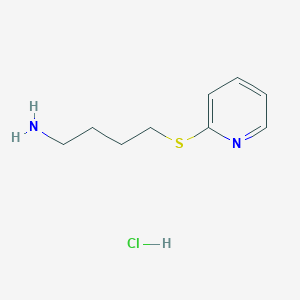
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)
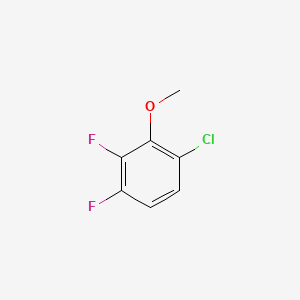
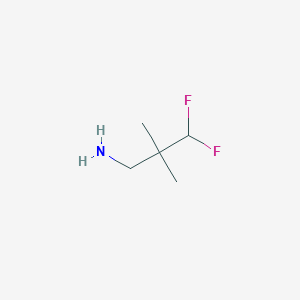
![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)
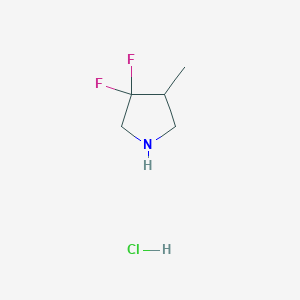
![N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide](/img/structure/B1457734.png)


![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)
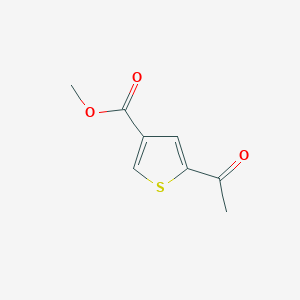
![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)
